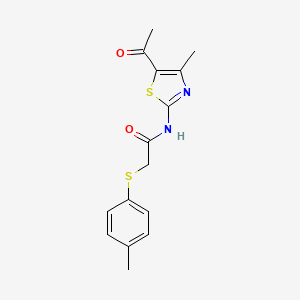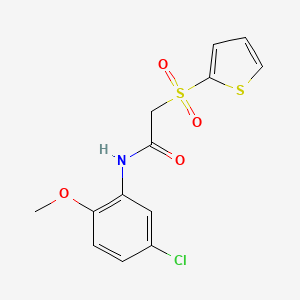
N-(3-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine, also known as MPTA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. MPTA is a heterocyclic compound that belongs to the family of thiophenes. It is a yellowish powder that is soluble in organic solvents but insoluble in water.
科学的研究の応用
Optoelectronic Applications
The molecule N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) has been widely used in optoelectronic applications . It is mainly known for its hole-transporting properties . This makes it a valuable component in the design and development of optoelectronic devices.
Organic Lasers
TPD has shown potential in the development of organic lasers . Its capability to emit blue light and amplified spontaneous emission is important for the development of organic lasers . This property can be utilized in the creation of compact and easily integrated laser systems.
Distributed Feedback Lasers
TPD has been used in the creation of distributed feedback (DFB) lasers . These lasers are based on TPD dispersed in polystyrene (PS), as active media, and dichromated gelatin layers with holographically engraved relief gratings, as laser resonators .
Photostability Enhancement
TPD has been used to enhance the photostability of organic materials . This is particularly important in the field of organic lasers, where photostability is a key factor in the performance and longevity of the laser.
Polymer Films
TPD has been used in the creation of polymer films . These films have been used in waveguide configurations, and the properties of these films can be optimized by adjusting parameters such as film thickness and TPD concentration .
Organic Solid-State Lasers
Research has been conducted to improve the active laser material properties of organic solid-state lasers using TPD . This includes optimizing the amplified spontaneous emission characteristics, such as threshold, linewidth, emission wavelength, and photostability .
特性
IUPAC Name |
N-(3-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-9-3-2-4-10(7-9)12-11-5-6-15(13,14)8-11/h2-7,11-12H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKVNLXLFGUEFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CS(=O)(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2354901.png)
![(2Z)-2-amino-3-[(E)-[(4-hydroxy-3,5-diiodophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2354902.png)
![1-cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2354905.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone](/img/structure/B2354908.png)
![N-(2-cyclohex-1-en-1-ylethyl)-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2354909.png)

![5-chloro-1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2354913.png)
![6-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonyl-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2354918.png)

![Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-2-methylene-](/img/structure/B2354921.png)


